molecular formula C20H31NO4 B6966798 3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide

3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide

Cat. No.: B6966798
M. Wt: 349.5 g/mol
InChI Key: QNTLPPBIEQOHCU-UHFFFAOYSA-N
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Description

3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a hydroxy group, and an oxetane ring, which contribute to its stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-18(2,3)14-7-13(8-15(16(14)23)19(4,5)6)17(24)21-9-20(10-22)11-25-12-20/h7-8,22-23H,9-12H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTLPPBIEQOHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NCC2(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,5-ditert-butyl-4-hydroxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Oxetane Ring: The oxetane ring is introduced via a nucleophilic substitution reaction, where a hydroxymethyl oxetane derivative reacts with the benzamide core.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides or tert-butyl derivatives.

Scientific Research Applications

3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.

    Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Molecular Targets: It interacts with cellular enzymes and proteins involved in oxidative stress pathways.

    Pathways Involved: The compound modulates pathways related to inflammation, apoptosis, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-ditert-butyl-4-hydroxybenzaldehyde
  • 3,5-ditert-butyl-4-hydroxybenzoic acid
  • 3,5-ditert-butyl-4-hydroxybenzyl alcohol

Uniqueness

3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it valuable in various applications.

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